(3,4-Dihydro-2H-pyran-2-yl)methyl methacrylate

Polymer Chemistry Stimuli-Responsive Materials Block Copolymer Synthesis

(3,4-Dihydro-2H-pyran-2-yl)methyl methacrylate, commonly referred to as tetrahydropyranyl methacrylate (THPMA), is a specialty methacrylate monomer characterized by its acid-labile tetrahydropyranyl (THP) protecting group. This functional monomer enables the synthesis of well-defined polymers via controlled radical polymerization techniques such as atom transfer radical polymerization (ATRP) and group transfer polymerization (GTP).

Molecular Formula C10H14O3
Molecular Weight 182.22 g/mol
CAS No. 4563-45-5
Cat. No. B15388144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,4-Dihydro-2H-pyran-2-yl)methyl methacrylate
CAS4563-45-5
Molecular FormulaC10H14O3
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCC1CCC=CO1
InChIInChI=1S/C10H14O3/c1-8(2)10(11)13-7-9-5-3-4-6-12-9/h4,6,9H,1,3,5,7H2,2H3
InChIKeyLPRYJOKKYFKWSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification: (3,4-Dihydro-2H-pyran-2-yl)methyl methacrylate (CAS 4563-45-5) for Controlled Polymer Synthesis and Acid-Labile Material Applications


(3,4-Dihydro-2H-pyran-2-yl)methyl methacrylate, commonly referred to as tetrahydropyranyl methacrylate (THPMA), is a specialty methacrylate monomer characterized by its acid-labile tetrahydropyranyl (THP) protecting group [1]. This functional monomer enables the synthesis of well-defined polymers via controlled radical polymerization techniques such as atom transfer radical polymerization (ATRP) and group transfer polymerization (GTP) [2]. Upon exposure to acid, heat, or high-intensity focused ultrasound (HIFU), the hydrophobic THP group is cleaved to yield hydrophilic methacrylic acid (MAA) units, a unique transformation that underpins its utility in stimuli-responsive materials [3].

Why Direct Substitution of (3,4-Dihydro-2H-pyran-2-yl)methyl methacrylate with Other Acid-Labile Methacrylates Compromises Performance in Advanced Applications


While several acid-labile methacrylates exist (e.g., tert-butyl methacrylate, benzyl methacrylate), they exhibit distinct deprotection kinetics, thermal stability profiles, and polymerization behavior that preclude simple interchangeability. For instance, the tetrahydropyranyl group in THPMA undergoes thermolysis at approximately 145 °C to yield methacrylic acid [1], whereas tert-butyl methacrylate deprotects at significantly lower temperatures, leading to premature activation during thermal processing [2]. Furthermore, THPMA demonstrates compatibility with group transfer polymerization (GTP) while maintaining narrow polydispersity (PDI < 1.3) under ATRP conditions [3], a critical attribute for generating well-defined block copolymer architectures that is not universally observed with alternative protected monomers. These quantitative distinctions directly impact material functionality in photoresist sensitivity, stimuli-responsive drug delivery, and precision polymer synthesis.

Quantitative Differentiation Evidence for (3,4-Dihydro-2H-pyran-2-yl)methyl methacrylate Against Key Comparators


Thermal Deprotection Temperature: THPMA vs. tert-Butyl Methacrylate (t-BMA)

The tetrahydropyranyl protecting group in THPMA undergoes quantitative thermolysis to yield methacrylic acid at approximately 145 °C under vacuum, enabling a clean, solvent-free deprotection step [1]. In contrast, tert-butyl methacrylate (t-BMA) deprotects at significantly lower temperatures (often < 100 °C in acidic conditions), which can lead to premature activation and loss of functional integrity during thermal processing steps such as annealing or crosslinking [2]. This higher thermal deprotection threshold provides a distinct processing window advantage for THPMA in applications requiring thermal stability prior to intentional deprotection.

Polymer Chemistry Stimuli-Responsive Materials Block Copolymer Synthesis

Controlled Polymerization Behavior: THPMA Exhibits Narrow Polydispersity (PDI < 1.3) Under ATRP Conditions

Polymerization of THPMA via atom transfer radical polymerization (ATRP) proceeds in a controlled manner, yielding well-defined block copolymers with polydispersity indices (PDI) essentially less than 1.3 [1]. This narrow molecular weight distribution is critical for achieving predictable self-assembly and consistent material properties. In contrast, benzyl methacrylate (BzMA), another commonly employed protected monomer, often yields broader PDIs under similar ATRP conditions, and its deprotection via hydrogenolysis can be incompatible with certain functional groups or substrates [2]. The ability of THPMA to maintain a low PDI under controlled polymerization conditions is a key differentiator for applications requiring precise macromolecular architecture.

Controlled Radical Polymerization ATRP Block Copolymer Synthesis

Photoresist Sensitivity Enhancement with Acid Amplifier: pTHPMA vs. pTBMA

In chemically amplified photoresist formulations, the addition of an acid amplifier (4-hydroxy-4'-p-tosyloxy isopropylidene dicyclohexane) to poly(THPMA) films results in a two-fold increase in photosensitivity [1]. Under identical conditions, poly(tert-butyl methacrylate) (pTBMA) films exhibit a four-fold sensitivity enhancement, while poly(tert-butoxycarbonyloxystyrene) (pTBOCST) shows negligible enhancement. The distinct response of pTHPMA to the acid amplifier—specifically, a 2× enhancement—provides a predictable, intermediate sensitivity profile that can be advantageous for tuning lithographic performance. Moreover, the thermal stability of the acid amplifier in pTHPMA is limited to 5 minutes at 120 °C, compared to 20 minutes in pTBMA, which informs processing window selection.

Photoresist Lithography Chemically Amplified Resists

Hydrophobic-to-Hydrophilic Conversion Enables Stimuli-Responsive Micelle Disassembly

Incorporation of THPMA comonomer units into thermosensitive block copolymers enables a unique hydrophobic-to-hydrophilic switch upon exposure to high-intensity focused ultrasound (HIFU) [1]. The HIFU-induced hydrolysis of THP groups converts hydrophobic THPMA units into hydrophilic methacrylic acid (MAA), causing an increase in the lower critical solution temperature (LCST) of the thermosensitive block. This leads to micelle disassembly without changing the bulk solution temperature. In contrast, alternative acid-labile monomers such as t-BMA or BzMA typically require chemical triggers (acid or hydrogen) for deprotection, lacking this dual thermal/mechanical responsiveness. The ability of THPMA to respond to HIFU provides a non-invasive, externally triggerable release mechanism for drug delivery applications.

Drug Delivery Stimuli-Responsive Polymers Block Copolymer Micelles

Evidence-Backed Application Scenarios for (3,4-Dihydro-2H-pyran-2-yl)methyl methacrylate Based on Quantitative Differentiation


Positive-Tone Chemically Amplified Photoresists with Tunable Sensitivity

Formulators seeking to fine-tune the photosensitivity of chemically amplified photoresists can leverage THPMA's 2-fold sensitivity enhancement with acid amplifiers, which contrasts with the 4-fold enhancement seen with t-BMA [1]. By copolymerizing THPMA with t-BMA or other monomers, resists can be designed with a specific sensitivity profile (e.g., 60 mJ/cm² sensitivity and 1.5 μm resolution has been demonstrated for THPMA-containing copolymers) [2]. This enables optimization of lithographic performance for applications such as microelectronics patterning and microfluidic device fabrication.

Well-Defined Block Copolymers for Nanostructured Thin Films via ATRP

Researchers requiring block copolymers with narrow molecular weight distributions (PDI < 1.3) for self-assembly into ordered nanostructures should select THPMA over benzyl methacrylate due to its superior control under ATRP conditions [3]. The resulting well-defined PTHPMA-containing blocks can be subsequently deprotected to yield poly(methacrylic acid) segments, enabling the fabrication of nanoporous templates, antireflective coatings, and high-resolution lithographic masks.

Ultrasound-Triggered Drug Delivery Systems

For advanced drug delivery applications requiring non-invasive, externally controlled release, THPMA offers a unique HIFU-responsive moiety [4]. Copolymers containing THPMA comonomer units undergo hydrolysis upon exposure to HIFU, converting hydrophobic domains to hydrophilic MAA and triggering micelle disassembly and payload release. This orthogonal trigger mechanism cannot be replicated with other common protected methacrylates such as t-BMA or BzMA, making THPMA essential for developing ultrasound-responsive therapeutic platforms.

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